molecular formula C19H16N2O2S3 B2990000 N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 782456-82-0

N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2990000
CAS No.: 782456-82-0
M. Wt: 400.53
InChI Key: LSKDODQRTBIGEN-MHWRWJLKSA-N
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Description

This compound features a thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) substituted with a benzylidene group at the 5-position and a tetrahydrobenzothiophene-3-carboxamide moiety at the N-position. The tetrahydrobenzothiophene ring introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic systems.

Properties

IUPAC Name

N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S3/c22-17(14-11-25-15-9-5-4-8-13(14)15)20-21-18(23)16(26-19(21)24)10-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKDODQRTBIGEN-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)C(=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring and a benzothiophene moiety, which contribute to its diverse pharmacological properties.

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 398.5 g/mol. Its structure includes functional groups that are known to influence biological activity, such as the thiazolidinone and the benzothiophene rings.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazolidine compounds possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .

Analgesic Activity

The analgesic effects of similar compounds have been assessed using the "hot plate" method in animal models. Results indicate that certain derivatives exhibit analgesic effects superior to standard analgesics like metamizole .

Anti-inflammatory Effects

Compounds containing the thiazolidinone structure have been investigated for their anti-inflammatory properties. They are believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

Structure Activity Relationship (SAR)

The unique combination of structural features in this compound suggests a specific interaction with biological targets. The presence of both sulfur and carbonyl groups within the thiazolidine ring enhances its reactivity and interaction with biomolecules.

Comparative Analysis with Similar Compounds

A comparison of N-(benzothiophene) derivatives reveals distinct biological activities:

Compound Name Key Features Biological Activity
ThiazolidinedioneContains thiazolidine ring; used in diabetes treatmentInsulin sensitizer
Benzothiazole derivativesSimilar sulfur-containing heterocyclesAntimicrobial and anticancer properties
2-AminothiazoleContains thiazole; known for diverse biological activitiesAntimicrobial and antifungal

The structural uniqueness of N-(benzothiophene) derivatives positions them as promising candidates for further research in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various thiazolidine derivatives revealed significant antibacterial activity against common pathogens. The most potent compounds were those with specific substitutions on the thiazolidine ring.
  • Analgesic Studies : Research utilizing the "hot plate" method demonstrated that certain derivatives exhibited analgesic effects comparable to traditional pain relievers. This suggests potential applications in pain management therapies.
  • Inflammation Modulation : In vitro studies indicated that compounds similar to N-(benzothiophene) can inhibit pro-inflammatory cytokines, suggesting their role as anti-inflammatory agents.

Comparison with Similar Compounds

Structural Variations

The target compound’s structure is compared to analogues with modifications in the thiazolidinone substituents, aromatic rings, and carboxamide groups. Key differences include:

Compound ID / Reference Core Structure Substituents (Position 5) Carboxamide Group Notable Features
Target Compound Thiazolidinone (sulfanylidene) Benzylidene Tetrahydrobenzothiophene-3-carboxamide Partially saturated benzothiophene
Compound 9 Thiazolidinone (sulfanylidene) 4-Chlorobenzylidene 4-Methoxyphenyl acetamide Chlorine and methoxy substituents
Compound 12 Thiazolidinone (sulfanylidene) 5-Nitro-2-furylmethylene 4-Fluorophenyl acetamide Nitrofuran and fluorine groups
Compound 4a Thiazolidinone Phenyl Benzothiazole-3-carboxamide Fully aromatic benzothiazole core
Compound 22 Thiazolidinone (sulfanylidene) 3,4,5-Trimethoxybenzylidene 3,4,5-Trimethoxyphenyl acetamide Multiple methoxy groups

Key Observations :

  • Aromatic vs. Saturated Rings : The target compound’s tetrahydrobenzothiophene may improve solubility or alter binding kinetics compared to fully aromatic systems like benzothiazole (e.g., Compound 4a) .
  • Methoxy Substitutions : Compounds with trimethoxybenzylidene (Compound 22) show higher melting points (up to 217°C), suggesting improved crystallinity due to polar groups .

Physical Properties

Melting points and spectroscopic data highlight structural influences:

Compound ID / Reference Melting Point (°C) Key Spectroscopic Data (¹H-NMR, MS)
Target Compound N/A Not reported
Compound 9 186–187 δ 7.45–7.25 (m, aromatic H)
Compound 12 155–156 δ 8.10 (s, furyl H)
Compound 4d 208 δ 7.80–7.60 (m, fluorophenyl H)
Compound 22 217 δ 3.85 (s, OCH₃)

Insights :

  • Higher melting points in methoxy-substituted compounds (e.g., 217°C for Compound 22) suggest stronger intermolecular interactions .
  • Fluorine and chlorine substituents (e.g., Compound 9, 4d) exhibit distinct ¹H-NMR shifts due to electronegativity effects .

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